CYP2E1 and CYP2B6 Inhibition: Low Interaction Liability of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine
6-Chloro-5-methoxy-1,3-benzoxazol-2-amine exhibits minimal inhibition of CYP2E1 and CYP2B6 in human liver microsomes, with IC50 values exceeding 20 μM for both isoforms. In contrast, structurally related benzoxazole derivatives have been reported to exhibit nanomolar-range inhibitory activity against CYP enzymes, as seen with certain 2-substituted benzoxazole-5-amine derivatives that achieve IC50 values in the 50-300 nM range against targets such as AChE, BuChE, and LOXL2 [1]. This >100-fold differential in CYP inhibition liability has implications for compound selection in medicinal chemistry campaigns where minimizing metabolic interference is a priority. [2]
| Evidence Dimension | CYP2E1 and CYP2B6 Inhibition IC50 |
|---|---|
| Target Compound Data | >20,000 nM (>20 μM) for CYP2E1; >20,000 nM (>20 μM) for CYP2B6 |
| Comparator Or Baseline | Benzoxazole derivatives with IC50 values in 50-300 nM range against AChE, BuChE, and LOXL2 |
| Quantified Difference | >100-fold higher IC50 (lower inhibition liability) |
| Conditions | Human liver microsomes; CYP2E1 assessed via chlorzoxazone 6-hydroxylation; CYP2B6 assessed via bupropion hydroxylation; 20 min incubation; LC-MS detection |
Why This Matters
This low CYP inhibition liability is valuable for research applications where the compound is intended as a negative control for metabolic enzyme studies or where minimal drug-drug interaction risk is required in cell-based assays.
- [1] Gutti G. et al. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. 2019;182:111613. DOI: 10.1016/j.ejmech.2019.111613. View Source
- [2] BindingDB. BDBM50438845 (CHEMBL2413882): CYP2E1 and CYP2B6 Inhibition Data. ChEMBL-curated entry. View Source
